
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H26FN5O2 and its molecular weight is 387.459. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA Binding and Fluorescent Staining
Hoechst 33258, a synthetic dye, is known for its strong binding to the minor groove of double-stranded B-DNA, especially AT-rich sequences. This compound, a derivative of N-methyl piperazine with benzimidazole and phenol groups, is widely used as a fluorescent DNA stain for cell biology applications such as chromosome and nuclear staining, and nuclear DNA content analysis via flow cytometry. Hoechst derivatives are also utilized in radioprotection and as topoisomerase inhibitors, serving as a basis for drug design and molecular studies on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Pharmacophoric Role in Drug Design
Arylcycloalkylamines, including phenyl piperidines and piperazines, constitute essential pharmacophoric groups in antipsychotic agents. Their arylalkyl substituents significantly enhance potency and selectivity for D(2)-like receptors. This review indicates the composite structure's role in determining selectivity and potency at these receptors, emphasizing the contribution of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles (Sikazwe et al., 2009).
Piperazine Derivatives in Therapeutics
Piperazine is pivotal in drug design due to its presence in drugs addressing a broad spectrum of therapeutic needs. Modifications in the piperazine nucleus induce significant changes in medicinal potential, as seen in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. This review suggests that piperazines serve as versatile building blocks for drug discovery, with modifications on the piperazine ring influencing pharmacokinetic and pharmacodynamic factors significantly (Rathi et al., 2016).
Anti-Mycobacterial Activity and SAR of Piperazine Analogues
Piperazine serves as a key building block in potent anti-mycobacterial molecules, especially against Mycobacterium tuberculosis, including MDR and XDR strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Biological Potentials of Piperazines
Piperazines and their derivatives are present in compounds evaluated for antimicrobial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. Modifications in the piperazine moiety lead to higher efficacy, potency, and lesser toxicity, making them significant in biologically active compounds and as anti-psychotics (Verma & Kumar, 2017).
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2/c1-4-11-28-19-13-18(22-15(3)23-19)25-7-9-26(10-8-25)20(27)24-16-6-5-14(2)17(21)12-16/h5-6,12-13H,4,7-11H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISHFLBFKWAIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


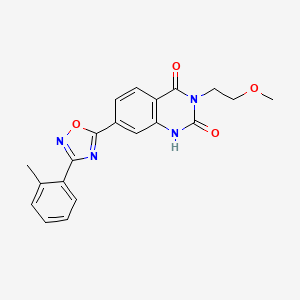

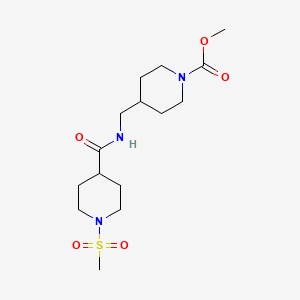
![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2447130.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2447131.png)
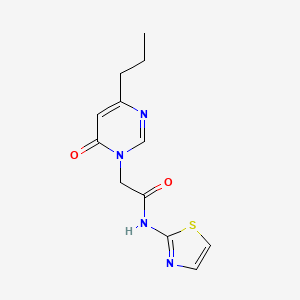
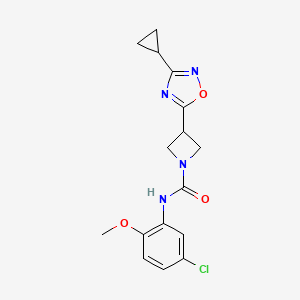
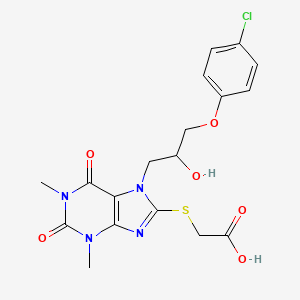
![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2447143.png)
![8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-propyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2447144.png)
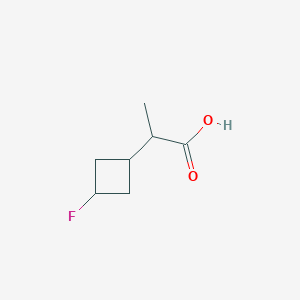
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)
![10-chloro-3-(2,6-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2447148.png)